molecular formula C22H18N4O3S B2610676 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 886946-45-8

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2610676
CAS No.: 886946-45-8
M. Wt: 418.47
InChI Key: UEUGTMJPRMHJBB-UHFFFAOYSA-N
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Description

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide is a synthetic small molecule featuring a benzothiazole core, a chemotype of significant interest in medicinal chemistry and drug discovery. This compound is supplied for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Benzothiazole derivatives are recognized as privileged scaffolds in pharmaceutical research due to their diverse biological activities. Compounds with this core structure have been extensively investigated as inhibitors for various enzymatic targets and receptors . Specifically, N-(thiazol-2-yl)-benzamide analogs have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These analogs function as negative allosteric modulators (NAMs) , potentially inhibiting ZAC signaling in a state-dependent and noncompetitive manner by targeting the transmembrane and/or intracellular domains of the receptor . This makes them valuable pharmacological tools for probing the poorly understood physiological functions of ZAC. Furthermore, structurally similar molecules incorporating the benzo[d]thiazole moiety are being explored in oncology research, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling pathways . The design of such hybrids aims to leverage the planar, electron-rich nature of the benzothiazole ring for potential π-π stacking and hydrogen bonding interactions with biological targets . Researchers can utilize this chemical tool to investigate these and other potential mechanisms in biochemical and cellular assays.

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c1-14-10-18-20(11-15(14)2)30-22(24-18)25(13-16-6-5-9-23-12-16)21(27)17-7-3-4-8-19(17)26(28)29/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUGTMJPRMHJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, followed by nitration to introduce the nitro group. The final step involves the coupling of the pyridine moiety with the benzothiazole derivative under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of corresponding nitro or amine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated benzothiazole derivatives.

Scientific Research Applications

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential as an anti-cancer agent, given its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various cellular responses. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related benzothiazole derivatives:

Compound Name Substituents on Benzamide/Thiazole Melting Point (°C) Solubility Issues Key Spectral Data (HRMS/NMR) Biological Activity Reference
Target Compound 2-Nitro, pyridin-3-ylmethyl Not Reported Likely moderate* Not Available Hypothesized antitumor activity† -
N-(5,6-Dimethylbenzo[d]thiazol-2-yl)benzamide (3c) None (plain benzamide) 210 Insoluble in CDCl₃ HRMS: 283.0896 (M+H⁺) Antitumor (tubulin inhibition)
4d () 3,4-Dichloro, morpholinomethyl Not Reported Not Reported 1H/13C NMR confirmed Potential kinase inhibition
GB23 () Thiazolidinedione warhead >300 Poor IR/NMR confirmed Histone-binding activity
3ca () N-Methyl, benzamide Not Reported Improved vs. 3c HRMS/NMR confirmed Enhanced cytotoxicity

*Inferred from nitro group’s polarity. †Based on analogs with similar scaffolds .

Pharmacological and Functional Differences

  • Antitumor Activity: Analogs like 3c and 3ca exhibit antitumor activity via tubulin inhibition, with 3ca showing improved cytotoxicity due to N-methylation enhancing membrane permeability .
  • Selectivity: The N-(thiazol-2-yl)-benzamide scaffold is promiscuous in medicinal chemistry, targeting diverse proteins (e.g., ZAC, kinases) . Pyridin-3-ylmethyl substitution in the target compound could confer selectivity distinct from morpholinomethyl or piperazinyl analogs (e.g., 4d–4i in ) .
  • Solubility and Bioavailability : The nitro group may reduce solubility compared to morpholine- or piperazine-containing analogs, which often exhibit better aqueous solubility due to tertiary amines .

Biological Activity

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and antimicrobial research. This article compiles various studies and findings related to its biological activity, synthesis, and potential applications.

Chemical Structure and Synthesis

The compound can be characterized by its unique structure, which incorporates a benzothiazole moiety linked to a nitro group and a pyridine derivative. The synthesis typically involves multi-step organic reactions, including the formation of the benzothiazole ring and subsequent functionalization.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC16H15N3O2S
Molecular Weight313.37 g/mol
CAS Number1747-60-0
Chemical StructureChemical Structure

Antiviral Activity

Recent studies have shown that derivatives of benzothiazole, including this compound, exhibit significant antiviral properties. For instance, compounds with similar structures have been evaluated for their efficacy against viruses such as H5N1 and SARS-CoV-2.

  • H5N1 Influenza Virus :
    • Compounds containing the benzothiazole-pyridine hybrid demonstrated potent antiviral activity against H5N1, with some achieving over 90% inhibition at specific concentrations .
    • The IC50 values for these compounds ranged significantly, indicating varying levels of effectiveness.
  • SARS-CoV-2 :
    • A study highlighted that certain benzothiazole derivatives showed promising results against SARS-CoV-2 in Vero-E6 cells, with IC50 values demonstrating effective inhibition of viral replication .
    • Specifically, compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their counterparts without such modifications.

Antimicrobial Activity

In addition to antiviral properties, the compound has been assessed for antimicrobial activity. Research indicates that benzothiazole derivatives possess broad-spectrum antimicrobial effects against various bacterial strains.

Case Study 1: Antiviral Evaluation Against H5N1

A detailed investigation into the antiviral efficacy of benzothiazole derivatives revealed that specific structural modifications significantly impacted their activity against the H5N1 virus. The study utilized plaque reduction assays to quantify viral inhibition.

Results Summary :

  • Compound with trifluoromethyl group: 93% inhibition at 0.5 μmol/μL.
  • Comparison with ribavirin: Standard antiviral showed 100% inhibition at the same concentration .

Case Study 2: Anti-SARS-CoV-2 Activity

The anti-SARS-CoV-2 activity was evaluated using Vero-E6 cells. The results indicated a dose-dependent response in viral replication inhibition.

Table 2: Inhibitory Effects on SARS-CoV-2

CompoundIC50 (μM)SI (Selectivity Index)
Compound A10.520.05228
Compound B21.460.0274
Compound C3.66914.897

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of benzamide derivatives typically involves coupling substituted benzothiazoles with acyl halides or activated carboxylic acids. For example, N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide was synthesized via benzoyl chloride and 5,6-dimethylbenzo[d]thiazol-2-amine in pyridine, yielding 51% after purification . For the target compound, introducing the nitro and pyridinylmethyl groups may require sequential amidation steps or protective group strategies. Solvent choice (e.g., DMF vs. THF), temperature, and stoichiometry of reagents (e.g., 1.1–1.5 equiv acylating agent) significantly affect yield and purity.

Q. How can structural characterization challenges (e.g., insolubility in NMR solvents) be addressed for this compound?

  • Methodological Answer : Insolubility in common NMR solvents (e.g., CDCl₃) is a known issue for benzothiazole derivatives. Alternative solvents like DMSO-d₆ or DMF-d₇ may improve solubility. If unresolved, HRMS and elemental analysis can confirm molecular formula, while IR spectroscopy identifies functional groups (e.g., nitro stretches at ~1520 cm⁻¹). X-ray crystallography, as demonstrated in related thiazole derivatives, provides definitive structural confirmation .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer : Initial screening could include:

  • Cytotoxicity assays (MTT or resazurin-based) against cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based kinetic assays.
  • Anti-inflammatory activity via COX-2 inhibition assays, as seen in structurally similar N-(benzo[d]thiazol-2-yl) benzamides .
    • Data interpretation should account for solubility limitations (use DMSO stock solutions <0.1% v/v).

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data (e.g., unexpected NOEs in NMR) be resolved for this compound?

  • Methodological Answer : Discrepancies between crystallographic (solid-state) and solution-phase NMR data often arise from conformational flexibility. Techniques include:

  • Variable-temperature NMR to identify dynamic processes.
  • DFT calculations (e.g., Gaussian or ORCA) to model energetically favorable conformers and compare with experimental data.
  • Paramagnetic relaxation enhancement (PRE) experiments to probe spatial proximity of protons.
    • For example, intermolecular hydrogen bonding in crystals (e.g., N–H⋯N interactions in thiazole derivatives ) may stabilize conformers not dominant in solution.

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina, Glide) to screen against target proteins (e.g., tubulin for anticancer activity ).
  • MD simulations (GROMACS, AMBER) to assess binding stability over time.
  • Free-energy perturbation (FEP) or MM/PBSA to quantify binding energies.
    • Validate predictions with experimental IC₅₀ values from enzyme inhibition assays. Substituent effects (e.g., nitro group electron-withdrawing properties) should be parameterized in force fields.

Q. How can synthetic byproducts or degradation products be identified and minimized during scale-up?

  • Methodological Answer :

  • HPLC-MS/MS to detect trace impurities (>0.1% abundance).
  • DoE (Design of Experiments) to optimize reaction parameters (e.g., temperature, pH, catalyst loading).
  • Stability studies (accelerated thermal/humidity stress) with LC-MS monitoring.
    • For example, nitro group reduction or hydrolysis of the amide bond may occur under acidic/basic conditions, necessitating pH control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.